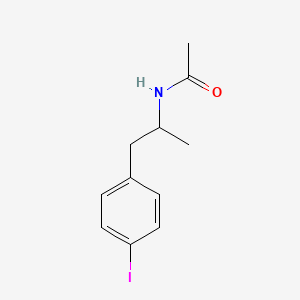

N-(1-(4-Iodophenyl)propan-2-YL)acetamide

描述

N-(1-(4-Iodophenyl)propan-2-YL)acetamide is a useful research compound. Its molecular formula is C11H14INO and its molecular weight is 303.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Inhibition of SOAT-1

One of the notable applications of N-(1-(4-Iodophenyl)propan-2-YL)acetamide is its role as an inhibitor of Sterol-O-Acyl Transferase-1 (SOAT-1). SOAT-1 is an enzyme involved in cholesterol metabolism, and its inhibition can have significant implications for treating conditions such as hypercholesterolemia, cardiovascular diseases, and certain dermatological disorders like acne and seborrheic dermatitis. Compounds that inhibit SOAT-1 can prevent the synthesis of cholesterol esters, thereby regulating biological processes involving cholesterol .

Potential in Dermatological Treatments

Research indicates that derivatives of this compound may be effective in formulating pharmaceutical compositions aimed at treating skin conditions. The compound's ability to modulate lipid metabolism can be leveraged to develop topical treatments for acne and other sebaceous gland disorders. Clinical studies have shown that such compounds can significantly reduce sebum production and improve skin health .

Biochemical Applications

Modulation of Lipid Metabolism

The compound's structural properties enable it to interact with various biochemical pathways related to lipid metabolism. Its efficacy as a SOAT-1 inhibitor suggests it could be used to study lipid disorders and their associated pathologies. For instance, the modulation of cholesterol levels through this compound could provide insights into the mechanisms underlying atherosclerosis and other lipid-related diseases .

Pharmacological Insights

Case Studies on Efficacy

Several studies have demonstrated the pharmacological potential of this compound in preclinical models. For example, a study highlighted its effectiveness in reducing inflammation associated with collagen-induced arthritis in rat models, suggesting its potential as an anti-inflammatory agent . Another research effort focused on the compound's selectivity and potency against specific biological targets, reinforcing its utility in drug development .

Table 1: Summary of Biological Activities

属性

分子式 |

C11H14INO |

|---|---|

分子量 |

303.14 g/mol |

IUPAC 名称 |

N-[1-(4-iodophenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C11H14INO/c1-8(13-9(2)14)7-10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3,(H,13,14) |

InChI 键 |

AXJHQAKUMFWDNC-UHFFFAOYSA-N |

规范 SMILES |

CC(CC1=CC=C(C=C1)I)NC(=O)C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。